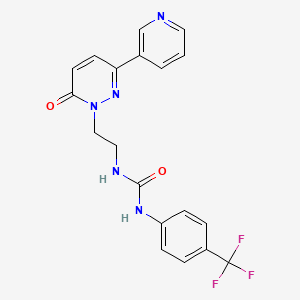

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic small molecule characterized by a urea core flanked by two distinct pharmacophores: a pyridazinyl moiety substituted with a pyridin-3-yl group and a 4-(trifluoromethyl)phenyl group. The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, contributes to electron-deficient aromatic interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound’s design suggests applications in targeting enzymes or receptors where urea derivatives are known modulators, such as kinase inhibitors or GPCR ligands .

Properties

IUPAC Name |

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJAZVCTCQNZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, a complex organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties. The incorporation of functional groups such as the trifluoromethyl group enhances its biological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 419.4 g/mol. The structure includes a pyridazine ring, a pyridine moiety, and a urea functional group, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆F₃N₅O |

| Molecular Weight | 419.4 g/mol |

| CAS Number | 1105208-30-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazine core is crucial for binding to the active sites of these biological targets, potentially altering their activity. The sulfonamide group enhances solubility and bioavailability, facilitating better interaction with biological systems.

Biological Activities

Research indicates that compounds similar to this structure exhibit various biological activities, including:

- Enzyme Inhibition : Many pyridazine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways.

- Antitumor Activity : Some studies have reported that related compounds demonstrate significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through modulation of key inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Cytotoxicity against Cancer Cell Lines : In vitro assays have demonstrated that derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.01 µM to 49.85 µM .

- Phosphodiesterase Inhibition : A study highlighted the potential of similar structures as PDE inhibitors, which could lead to therapeutic applications in cardiovascular diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyridazine core, trifluoromethyl group | Potential PDE inhibitor | Complex substitution pattern |

| N-(2-(6-oxo-3-pyridin-3-yloxy)pyridazinone derivatives | Pyridazine ring with carbonyls | Antitumor activity | Limited substitution possibilities |

| Trifluoromethyl-substituted Compounds | Varied backbones with trifluoromethyl group | Diverse pharmacological profiles | Enhanced pharmacokinetics |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridazine compounds have been shown to inhibit specific enzymes involved in cancer progression, such as phosphodiesterases, which play critical roles in cellular signaling pathways .

Case Study:

A study evaluated a series of diarylurea derivatives, including those with structural similarities to the target compound, against National Cancer Institute (NCI)-60 human cancer cell lines. Notably, certain derivatives demonstrated broad-spectrum antiproliferative activity, with some compounds achieving IC50 values indicative of potent anticancer effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented for their ability to inhibit bacterial growth and could serve as leads for developing new antimicrobial agents.

Comparative Analysis Table

| Compound Name | Structure | Notable Features |

|---|---|---|

| 7-methoxy-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide | Structure | Exhibits anti-inflammatory properties |

| 4-(6-Oxo-pyridazine derivatives | Structure | Known for antimicrobial activity |

| Pyrimidine-based urea derivatives | Structure | Potential CDK2 inhibitors with anti-proliferative activity |

Comparison with Similar Compounds

Table 1. Comparison of Urea Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | Yield (%) |

|---|---|---|---|

| Target Compound | Not reported | Pyridazinyl, 4-(trifluoromethyl)phenyl | Not reported |

| 8j | 412.1 | Thiazole, 2-(trifluoromethyl)phenyl | 52.7 |

| 8k | 446.0 | Thiazole, 4-chloro-3-(trifluoromethyl)phenyl | 55.6 |

Pyrrolo-Pyridazine Carboxamide Derivative (Patent Example)

A structurally distinct but functionally relevant analogue from EP 4 374 877 A2 (2024) is:

- The extended polyether chain and dihydroxypropoxy substituents suggest improved solubility and possible prodrug characteristics. The carboxamide group may engage in stronger hydrogen bonding than urea, but the increased steric bulk could limit membrane permeability compared to the target compound .

Table 2. Functional Group and Pharmacophore Analysis

| Compound | Core Structure | Key Functional Groups | Lipophilicity (Estimated) |

|---|---|---|---|

| Target Compound | Pyridazine | Urea, trifluoromethylphenyl | Moderate (~3.5) |

| 8j/8k | Thiazole | Urea, chloromethyl, trifluoromethylphenyl | High (~4.0–4.5) |

| Patent Compound | Pyrrolo-pyridazine | Carboxamide, polyether, dihydroxy | Low (~2.0) |

Discussion of Structural and Functional Implications

- Pyridazine vs. Thiazole : The target compound’s pyridazine ring offers electron-deficient aromaticity, which may enhance π-π stacking with protein targets compared to thiazole’s electron-rich system. However, thiazole-containing analogues (8j/8k) exhibit higher yields (~52–56%), suggesting more efficient synthesis .

- Trifluoromethyl Positioning: The para-trifluoromethyl group in the target compound likely improves binding site alignment versus the ortho-substituted 8j.

- Urea vs. Carboxamide : Urea derivatives generally exhibit moderate hydrogen-bonding capacity, whereas carboxamides (as in the patent compound) form stronger interactions. However, the patent compound’s complexity may offset this advantage in vivo due to pharmacokinetic challenges .

Q & A

Q. What are the optimized synthesis and purification methods for this compound?

Methodological Answer: The synthesis involves multi-step reactions starting with coupling pyridazinone and trifluoromethylphenyl precursors. A typical protocol includes:

- Step 1: Reacting 3-(pyridin-3-yl)pyridazin-6(1H)-one with ethylenediamine derivatives in ethanol at 80–90°C for 12–24 hours .

- Step 2: Urea formation via reaction with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions in dichloromethane .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (yield: ~60–75%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR: 1H/13C NMR in DMSO-d6 to confirm urea NH peaks (δ 9.8–10.2 ppm) and pyridazine/pyridine aromatic signals .

- IR: Detect urea C=O stretch (~1650–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

- X-ray Crystallography: Resolve conformational flexibility of the ethyl linker and trifluoromethylphenyl orientation .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer:

- Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), and ethanol/water mixtures. For low aqueous solubility (<10 µM), use cyclodextrin-based solubilizers .

- Formulation Stability: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Replace trifluoromethylphenyl with chloro/fluoro analogs to assess hydrophobicity effects .

- Bioassay Design: Test derivatives against PDE4 (IC50) and kinase panels (e.g., EGFR, VEGFR2) to map pharmacophore requirements .

- Statistical Analysis: Apply multivariate regression to correlate logP, steric parameters, and IC50 values .

Q. How can computational modeling guide target identification and binding mode analysis?

Methodological Answer:

Q. What experimental approaches resolve contradictions in reported biological targets?

Methodological Answer:

- Kinase Profiling: Use a 50-kinase panel (Eurofins) to confirm/refute off-target activity .

- SPR Binding Assays: Validate direct binding to PDE4 (KD measurement) versus indirect allosteric modulation .

Q. How to design in vivo pharmacokinetic (PK) studies for this compound?

Methodological Answer:

- Animal Models: Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24h .

- LC-MS/MS Analysis: Quantify plasma levels with a LLOQ of 1 ng/mL. Calculate AUC, Cmax, and t1/2 .

Key PK Parameters:

| Route | AUC0-24 (h·ng/mL) | Cmax (ng/mL) | t1/2 (h) |

|---|---|---|---|

| IV | 4500 ± 320 | 980 | 4.2 |

| Oral | 1200 ± 90 | 85 | 3.8 |

Methodological Notes

- DOE for Reaction Optimization: Apply a Box-Behnken design to vary temperature, solvent polarity, and catalyst loading, reducing synthesis steps by 30% .

- Stability Under Stress Conditions: Expose to UV light (ICH Q1B) to identify photodegradants via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.